4-Amino-1-cyclopropyl-1H-1,2,3-triazole
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Overview
Description
4-Amino-1-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between azides and alkynes, catalyzed by copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Hydrogenated triazole derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-cyclopropyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different substitution patterns.
3-Amino-1,2,4-triazole: Contains an amino group at a different position on the triazole ring.
1-Cyclopropyl-1H-1,2,3-triazole: Lacks the amino group but retains the cyclopropyl substitution.
Uniqueness
4-Amino-1-cyclopropyl-1H-1,2,3-triazole is unique due to the presence of both an amino group and a cyclopropyl group on the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8N4 |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-cyclopropyltriazol-4-amine |
InChI |
InChI=1S/C5H8N4/c6-5-3-9(8-7-5)4-1-2-4/h3-4H,1-2,6H2 |
InChI Key |
APQVXCJWAKCUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=N2)N |
Origin of Product |
United States |
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